3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid
Description
3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid is a halogenated benzoic acid derivative with a brominated aromatic core and a 4-nitrophenoxy substituent. This compound is structurally distinct due to its electron-withdrawing nitro and bromine groups, which confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3,5-dibromo-4-(4-nitrophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2NO5/c14-10-5-7(13(17)18)6-11(15)12(10)21-9-3-1-8(2-4-9)16(19)20/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYHEBXPYBVVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Br)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726406 | |
| Record name | 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918945-88-7 | |
| Record name | 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid typically involves the bromination of 4-(4-nitrophenoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzoic acid ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or metal hydrides such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 3,5-dibromo-4-(4-aminophenoxy)benzoic acid.
Oxidation: Formation of carboxylate salts or esters.
Scientific Research Applications
3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group may participate in electron transfer reactions, while the bromine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
The compound’s activity is heavily influenced by substituents on the benzoic acid core. Key analogues include:
*Calculated based on atomic masses.
- Electron-Withdrawing Groups : The nitro group in the target compound enhances receptor binding via polar interactions, while bromine atoms increase lipophilicity, affecting membrane permeability .
- Phenoxy Variations: Replacing 4-nitrophenoxy with 3-isopropyl-4-hydroxyphenoxy () reduces nitro-mediated electron withdrawal but introduces steric bulk, altering TR binding affinity .
Physicochemical Properties
- Lipophilicity: The target compound’s logP is higher than non-halogenated benzoic acids (e.g., benzoic acid, logP ~1.9) due to bromine and nitro groups, impacting extraction efficiency and bioavailability .
- Solubility : Bromine and nitro substituents reduce aqueous solubility compared to hydroxylated analogues (e.g., 4-hydroxybenzoic acid), necessitating organic solvents for formulation .
Toxicity and Metabolic Pathways
- Acute Toxicity (LD₅₀) : Quantitative structure-toxicity relationship (QSTR) models indicate that nitro and bromine substituents lower LD₅₀ values in mice compared to simpler benzoic acids (e.g., benzoic acid, LD₅₀ ~2,000 mg/kg) .
Biological Activity
3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid (CAS No. 918945-88-7) is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a dibrominated benzoic acid core with a nitrophenoxy substituent. Its molecular formula is , and it possesses unique physicochemical properties that influence its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, including proteases and kinases.
- Cellular Pathway Modulation : The compound may modulate pathways related to apoptosis and cell proliferation, influencing cancer cell growth.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties that protect cells from oxidative stress.
Antiproliferative Effects
A study evaluated the antiproliferative effects of various benzoic acid derivatives, including this compound, on cancer cell lines. The results indicated significant inhibition of cell growth in several lines, including Hep-G2 (human liver cancer) and A2058 (human melanoma) at concentrations ranging from 1 to 10 µg/mL without notable cytotoxicity to normal fibroblasts .
| Cell Line | Inhibition (%) at 10 µg/mL | Cytotoxicity (%) |
|---|---|---|
| Hep-G2 | 45.3 ± 2.1 | 3.56 ± 4.06 |
| A2058 | 42.7 ± 1.8 | 5.02 ± 0.18 |
| CCD25sk | 4.81 ± 0.28 | 3.56 ± 4.06 |
Enzyme Activation
In vitro assays demonstrated that the compound activates proteasomal and lysosomal pathways in human foreskin fibroblasts, potentially enhancing protein degradation systems essential for cellular homeostasis .
Case Studies
- Study on Proteasome Activity : In a controlled experiment, fibroblasts treated with the compound exhibited increased chymotrypsin-like activity by up to 467% compared to untreated controls, indicating a strong modulatory effect on protein degradation pathways .
- Antimicrobial Evaluation : The compound was assessed for antimicrobial activity against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Toxicological Profile
While the biological activities are promising, the toxicological profile remains critical for further development. Studies indicate low cytotoxicity at effective concentrations; however, long-term studies are necessary to fully understand its safety profile.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular targets of the compound.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
